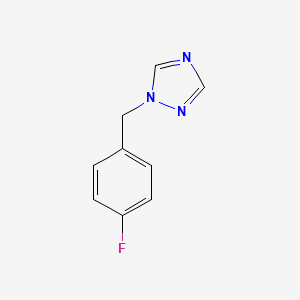

1-(4-Fluorobenzyl)-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Drug Discovery and Agrochemical Development

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the design of a vast array of compounds with diverse biological activities. nih.govresearchgate.net Its prevalence in pharmaceuticals and agrochemicals stems from its unique chemical properties, including its ability to engage in various non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions with biological targets. nih.gov The nitrogen atoms within the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzymes and receptors. nih.gov

In the field of drug discovery, the 1,2,4-triazole scaffold is a component of numerous clinically successful drugs. nih.govresearchgate.net Its derivatives have demonstrated a wide spectrum of pharmacological activities, as detailed in the table below.

| Therapeutic Area | Examples of Biological Activities of 1,2,4-Triazole Derivatives |

| Antifungal | Inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. This is the mechanism of action for prominent antifungal drugs like fluconazole (B54011) and itraconazole. researchgate.net |

| Anticancer | Aromatase inhibition, crucial in the treatment of hormone-dependent breast cancer. Letrozole and anastrozole (B1683761) are notable examples. nih.gov Other derivatives have shown cytotoxic effects against various cancer cell lines. semanticscholar.org |

| Antiviral | Ribavirin, a broad-spectrum antiviral agent, features a 1,2,4-triazole carboxamide moiety. semanticscholar.org |

| Antibacterial | Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their activity against a range of bacterial strains. nih.gov |

| Anticonvulsant | Certain triazole-containing compounds have shown efficacy in preclinical models of epilepsy. semanticscholar.org |

| Anti-inflammatory | Derivatives of 1,2,4-triazole have been investigated for their potential to modulate inflammatory pathways. semanticscholar.org |

Similarly, in agrochemical development, the 1,2,4-triazole nucleus is integral to the creation of potent and selective agents for crop protection. Triazole-based fungicides are widely used to control a broad spectrum of fungal diseases in various crops. Herbicides and insecticides incorporating this heterocycle have also been successfully developed. The versatility of the 1,2,4-triazole ring allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity, selectivity, and environmental profile.

Rationale for Fluorobenzyl Substitution in Heterocyclic Medicinal and Agrochemical Chemistry

The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, is a widely employed tactic in medicinal and agrochemical chemistry to enhance the properties of a lead compound. The 4-fluorobenzyl group, in particular, offers several advantages that rationalize its incorporation into heterocyclic structures like 1,2,4-triazole.

One of the primary benefits of fluorination is the enhancement of metabolic stability . The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes in the body or in the environment. Replacing a hydrogen atom with a fluorine atom at a metabolically susceptible position, such as the para-position of a benzyl (B1604629) ring, can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

Furthermore, the high electronegativity of fluorine can significantly alter the electronic properties of a molecule. This can influence the acidity or basicity of nearby functional groups, which in turn can affect how the molecule interacts with its biological target. The presence of a fluorine atom can also lead to more favorable binding interactions with target proteins. For instance, fluorine can participate in favorable electrostatic interactions and can sometimes form non-classical hydrogen bonds with protein residues.

The strategic placement of a fluorine atom on a benzyl group attached to a heterocyclic core like 1,2,4-triazole can thus be a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of a potential drug or agrochemical. This approach has been successfully applied in the development of numerous commercial products and continues to be a key strategy in the design of new and improved bioactive compounds.

Structure

3D Structure

Properties

CAS No. |

115201-41-7 |

|---|---|

Molecular Formula |

C9H8FN3 |

Molecular Weight |

177.18 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,2,4-triazole |

InChI |

InChI=1S/C9H8FN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |

InChI Key |

XHFVFKGFRKAIQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 4 Fluorobenzyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 1-(4-Fluorobenzyl)-1H-1,2,4-triazole, various NMR techniques, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, are employed to characterize its proton and carbon frameworks, as well as to confirm the presence and environment of the fluorine atom.

¹H NMR for Proton Chemical Environments

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), distinct signals corresponding to the triazole ring protons, the benzylic methylene protons, and the protons of the fluorophenyl group are observed.

The two protons on the 1,2,4-triazole (B32235) ring typically appear as singlets in the downfield region of the spectrum, a consequence of the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring. Published data report these signals at approximately δ 8.11 and δ 7.95 ppm. The benzylic methylene (CH₂) protons, which bridge the triazole and the fluorophenyl rings, resonate as a singlet around δ 5.36 ppm.

The protons on the 4-fluorophenyl ring exhibit characteristic splitting patterns due to both homo- and heteronuclear coupling. The two protons ortho to the fluorine atom (H-2' and H-6') appear as a doublet of doublets around δ 7.32 ppm, with coupling constants J = 8.7 and 5.3 Hz. The two protons meta to the fluorine atom (H-3' and H-5') resonate as a triplet at approximately δ 7.08 ppm with a coupling constant J = 8.7 Hz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Triazole-H | ~8.11 | s | - | |

| Triazole-H | ~7.95 | s | - | |

| N-CH₂ | ~5.36 | s | - | |

| Ar-H (ortho to F) | ~7.32 | dd | 8.7, 5.3 | |

| Ar-H (meta to F) | ~7.08 | t | 8.7 |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is utilized to determine the carbon framework of the molecule. The spectrum for this compound shows distinct resonances for each carbon atom, with the chemical shifts being influenced by their electronic environment and coupling to the adjacent fluorine atom.

The carbon atoms of the triazole ring are observed at approximately δ 151.8 ppm and δ 143.7 ppm. The benzylic methylene carbon (CH₂) signal appears around δ 52.8 ppm. The carbons of the 4-fluorophenyl ring exhibit characteristic shifts and C-F coupling. The carbon atom directly bonded to the fluorine (C-4') shows a large one-bond coupling constant and resonates at approximately δ 163.7 ppm (d, ¹JCF). The carbons ortho to the fluorine (C-2' and C-6') appear around δ 130.6 ppm (d, ³JCF), while the carbons meta to the fluorine (C-3' and C-5') are found at δ 116.1 ppm (d, ²JCF). The ipso-carbon (C-1'), to which the benzyl (B1604629) group is attached, resonates at approximately δ 129.6 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Triazole-C | ~151.8 | |

| Triazole-C | ~143.7 | |

| N-CH₂ | ~52.8 | |

| Ar-C (C-F) | ~163.7 | |

| Ar-C (ortho to F) | ~130.6 | |

| Ar-C (meta to F) | ~116.1 | |

| Ar-C (ipso) | ~129.6 |

¹⁹F NMR for Fluorine-Containing Structures

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.

Key vibrational modes include C-H stretching from both the aromatic ring and the methylene group, C=N and N=N stretching within the triazole ring, and C-F stretching from the fluorophenyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N stretching vibrations of the triazole ring are generally observed in the region of 1600-1411 cm⁻¹, while N=N stretching can be found between 1570-1550 cm⁻¹. The strong absorption band corresponding to the C-F stretch is expected in the 1250-1000 cm⁻¹ region. For a similar compound, 2-((1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl)methoxy)acetonitrile, characteristic IR peaks were observed at 3448, 3112 (C-H), 1596, 1512 (C=N, C=C), and 1095 (C-F) cm⁻¹.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | >3000 | |

| C=N Stretch (Triazole) | 1600-1411 | |

| N=N Stretch (Triazole) | 1570-1550 | |

| C-F Stretch | 1250-1000 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, thereby confirming its elemental composition and molecular formula. For this compound, the molecular formula is C₉H₈FN₃. The calculated exact mass for the protonated molecule [M+H]⁺ is 178.0775.

HRMS analysis using techniques like Electrospray Ionization (ESI) would be expected to show a prominent ion peak corresponding to this calculated mass. For instance, a closely related compound, methyl this compound-3-carboxylate, showed a calculated [M+H]⁺ of 208.0881 and an experimental value of 208.0882, demonstrating the high accuracy of this technique in formula confirmation.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been detailed in the available search results, analysis of similar structures provides insight into the expected molecular geometry. For example, the crystal structure of a related triazole derivative, (4-fluorophenyl)-(1,2,4-triazol-1-ylmethyl)ketone, was determined and confirmed its molecular connectivity and conformation. A crystallographic study of this compound would be necessary to definitively establish its solid-state conformation, including the dihedral angle between the triazole and fluorophenyl rings, and to analyze any potential π–π stacking or hydrogen bonding interactions that govern its crystal lattice.

Computational and Theoretical Investigations of 1 4 Fluorobenzyl 1h 1,2,4 Triazole and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Fluorobenzyl)-1H-1,2,4-triazole and its derivatives, DFT calculations are employed to determine optimized molecular geometry, electronic properties, and spectroscopic features. researchgate.net These calculations provide a fundamental understanding of the molecule's stability and reactivity. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO indicates its ability to accept an electron, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

In studies of 1,2,4-triazole (B32235) derivatives, the HOMO is often located on the 1,2,4-triazolo[4,3-a]pyridine ring, the benzene (B151609) ring, and the thioether group, while the LUMO is primarily situated on the 1,2,4-triazolo[4,3-a]pyridine ring. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis is fundamental to predicting how the molecule will interact with other chemical species.

Table 1: Representative Frontier Molecular Orbital Energies for Triazole Derivatives Note: These are example values based on typical DFT studies of similar compounds and are for illustrative purposes.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Correlates with chemical stability and reactivity |

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior. researchgate.netnih.gov These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting reactivity. researchgate.net The carbon atoms in the 1H-1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic attack, whereas electrophilic substitution typically occurs at the nitrogen atoms due to higher electron density. chemicalbook.com

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2). nih.gov

Global Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). nih.gov

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher tendency to react.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η). nih.gov

Table 2: Calculated Global Reactivity Descriptors Note: These values are illustrative, based on typical FMO energies.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 | Energy needed to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.2 | Energy released upon gaining an electron |

| Global Hardness (η) | (I-A)/2 | 2.65 | Resistance to change in electron distribution |

| Global Softness (S) | 1/2η | 0.189 | Propensity to undergo chemical reactions |

| Electronegativity (χ) | (I+A)/2 | 3.85 | Electron attracting power |

| Electrophilicity Index (ω) | χ²/2η | 2.79 | Propensity to accept electrons |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). pensoft.net This method is extensively used for 1,2,4-triazole derivatives to screen for potential biological activity and to understand their binding mechanisms at the molecular level. researchgate.netijper.org By simulating the interaction between the triazole derivative and a specific biological target, researchers can predict its potential as an inhibitor or modulator of that target's function. nih.gov

A primary output of molecular docking is the binding affinity or docking score, which estimates the strength of the ligand-receptor interaction, typically in kcal/mol. mdpi.com A lower (more negative) binding energy indicates a more stable and favorable interaction. acs.org These simulations also identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the receptor's active site. acs.org

For example, in studies of triazole derivatives as potential anticancer agents, docking simulations have shown that the nitrogen atoms of the 1,2,4-triazole ring can coordinate with metal ions (like the iron in a heme group) within an enzyme's active site. nih.gov Furthermore, the fluorobenzyl group can form hydrophobic or halogen bond interactions, anchoring the molecule within the binding pocket.

Table 3: Example of Docking Results for a Triazole Derivative with a Kinase Target

| Parameter | Details |

|---|---|

| Binding Affinity | -9.8 kcal/mol |

| Hydrogen Bonds | N2 of triazole with Lys745; N4 of triazole with Glu762 |

| Hydrophobic Interactions | Fluorobenzyl ring with Leu718, Val726, Ala743 |

| Key Interacting Residues | Lys745, Glu762, Leu718, Val726, Ala743, Met793 |

By visualizing the binding mode and key interactions, molecular docking provides a hypothesis for the compound's mechanism of action. ijper.org For instance, if a triazole derivative docks effectively into the active site of an enzyme like aromatase and interacts with key residues known to be crucial for its catalytic activity, it can be proposed that the compound acts as an aromatase inhibitor. nih.gov This inhibition could be a potential mechanism for its observed anticancer effects in hormone-dependent cancers. nih.gov Similarly, docking studies against microbial enzymes can suggest mechanisms for antibacterial or antifungal activity by showing how the compound might disrupt essential metabolic pathways. ijper.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org These models use calculated molecular descriptors (physicochemical, topological, electronic, etc.) to predict the activity of new, unsynthesized compounds. researchgate.net

For 1,2,4-triazole derivatives, 2D and 3D-QSAR models have been developed to predict activities such as anticancer and antifungal effects. researchgate.netnih.gov Methods like Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN) are used to create the predictive models. physchemres.org The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²), the cross-validation coefficient (Q²), and external validation on a test set of molecules. researchgate.net A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. physchemres.org

Biological Activity Research on 1 4 Fluorobenzyl 1h 1,2,4 Triazole Analogs in Vitro Studies

In Vitro Antimicrobial Efficacy

The antimicrobial potential of various analogs and derivatives of 1,2,4-triazole (B32235) has been a subject of extensive research. These studies explore how structural modifications to the core triazole ring, including the addition of fluorinated phenyl groups, influence their activity against a range of pathogenic microorganisms.

The antibacterial properties of 1,2,4-triazole analogs have been evaluated against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. The efficacy of these compounds is often highly dependent on the specific substituents attached to the triazole scaffold. researchgate.net Hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores is a strategy employed to develop novel drug candidates with the potential to overcome resistance. researchgate.netsci-hub.se

Research into the antibacterial effects of 1,2,4-triazole analogs on Gram-positive bacteria has yielded varied results. In one study, a library of cyclic 1,2,4-triazole analogs derived from fluorobenzoylthiosemicarbazides was tested against Gram-positive strains. mdpi.comsemanticscholar.org The findings indicated that all of the tested 1,2,4-triazoles were devoid of potent activity. mdpi.comsemanticscholar.org

However, other structural modifications have proven more successful. A novel series of Schiff bases derived from a 4H-1,2,4-triazole-3-thiol scaffold demonstrated strong antibacterial activity against Staphylococcus aureus. nih.gov Specifically, compounds featuring a 4-fluorophenyl group attached to the triazole ring, such as 4-(2,4-dichlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and 4-(4-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, exhibited significant efficacy. nih.gov Many of the synthesized compounds in this series showed activity superior or comparable to the standard drug streptomycin (B1217042) against S. aureus. nih.gov

Furthermore, 1,2,4-triazole derivatives of the antibiotic ofloxacin (B1677185) have shown antibacterial properties against Gram-positive pathogens including S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 µg/mL, which is comparable to ofloxacin itself. nih.gov Similarly, certain 1,2,4-triazole-imidazole hybrids have demonstrated moderate to good activity against Gram-positive strains. sci-hub.se

In Vitro Activity of 1,2,4-Triazole Analogs Against Gram-Positive Bacteria

| Compound/Analog Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Ofloxacin-1,2,4-triazole derivatives | S. aureus, B. subtilis | 0.25 - 1 |

| Schiff bases of 4H-1,2,4-triazole-3-thiol | S. aureus | Strong activity, superior or comparable to streptomycin |

| 1,2,4-Triazoles from fluorobenzoylthiosemicarbazides | Gram-positive strains | Devoid of potent activity |

The effectiveness of 1,2,4-triazole analogs against Gram-negative bacteria is also highly structure-dependent. The series of Schiff bases that showed strong activity against S. aureus was found to be ineffective against Escherichia coli. nih.gov

In contrast, other hybrid molecules have demonstrated significant potency. For example, azomethine derivatives of nalidixic acid incorporating a 1,2,4-triazole-3-thione structure were highly active against Pseudomonas aeruginosa, with a reported MIC of 16 µg/mL. nih.gov Another derivative from this series, featuring a chloro-substituent, also showed maximum potency against all tested microorganisms with MICs of 16 µg/mL. nih.gov Additionally, ofloxacin-1,2,4-triazole derivatives have displayed antibacterial activity against the Gram-negative pathogen E. coli with MIC values ranging from 0.25 to 1 µg/mL. nih.gov

In Vitro Activity of 1,2,4-Triazole Analogs Against Gram-Negative Bacteria

| Compound/Analog Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Nalidixic acid-1,2,4-triazole azomethine derivatives | P. aeruginosa | 16 |

| Ofloxacin-1,2,4-triazole derivatives | E. coli | 0.25 - 1 |

| Schiff bases of 4H-1,2,4-triazole-3-thiol | E. coli | No activity |

Several 1,2,4-triazole analogs have emerged as promising agents against Mycobacterium tuberculosis. In one study, the compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol was identified as a promising anti-TB agent, exhibiting activity against the H37Rv strain of M. tuberculosis at a concentration of 5.5 µg/mL. mdpi.com It also showed efficacy against multidrug-resistant (MDR) strains at a concentration of 11 µg/mL. mdpi.com

Another study of 1,2,4-triazole-5-thione derivatives identified a compound, designated C4, that was highly active against Mycobacterium tuberculosis H37Ra with a MIC value of 0.976 μg/mL. nih.gov Other compounds in the same series also showed satisfactory results against this strain, with MIC values ranging from 31.25 to 62.5 μg/mL. nih.gov Computational studies have suggested that these compounds may act by targeting enzymes such as cytochrome P450 CYP121 or enoyl-acyl carrier protein reductase within the mycobacterium. mdpi.comnih.gov

In Vitro Activity of 1,2,4-Triazole Analogs Against Mycobacterium tuberculosis

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 |

| Compound C4 (a 1,2,4-triazol-5-thione derivative) | M. tuberculosis H37Ra | 0.976 |

| Compounds C8, C11, C14 (1,2,4-triazol-5-thione derivatives) | M. tuberculosis H37Ra | 31.25 - 62.5 |

The 1,2,4-triazole core is a well-established pharmacophore in many commercial antifungal drugs. researchgate.net Research continues to explore novel analogs for activity against various fungal pathogens, particularly Candida species, which are a common cause of invasive fungal infections. semanticscholar.org

A wide range of 1,2,4-triazole analogs have demonstrated efficacy against Candida albicans. One study on 1,2,4-triazole-thiazolidin-4-ones noted that a derivative with a bromine atom at the 2-position of a phenyl ring exhibited notable activity against C. albicans, with a MIC of 200 μg/mL. ekb.eg In a separate study, a hybrid benzothiazolyl-triazole analog, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showed significant potential with a MIC value of 0.39 μg/mL against C. albicans. ekb.eg

More recently, a series of triazole derivatives featuring a phenylethynyl pyrazole (B372694) side chain was synthesized and evaluated. semanticscholar.org Several of these compounds exhibited excellent inhibitory activity against C. albicans. semanticscholar.org In particular, compound 6c from this series was exceptionally potent, with a MIC of 0.0625 µg/mL against C. albicans. semanticscholar.org This compound also showed high activity against fluconazole-resistant strains of C. albicans with a MIC value of 4.0 µg/mL. semanticscholar.org

In Vitro Activity of 1,2,4-Triazole Analogs Against Candida albicans

| Compound/Analog Class | Fungal Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Compound 6c (triazole with phenylethynyl pyrazole side chain) | C. albicans | 0.0625 |

| Compound 6c (triazole with phenylethynyl pyrazole side chain) | Fluconazole-resistant C. albicans | 4.0 |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | C. albicans | 0.39 |

| 1,2,4-triazole-thiazolidin-4-one with 2-Br phenyl substituent | C. albicans | 200 |

In Vitro Antifungal Efficacy

Activity against Phytopathogenic Fungi (e.g., Physalospora piricola)

Analogs of 1-(4-Fluorobenzyl)-1H-1,2,4-triazole have demonstrated notable efficacy against phytopathogenic fungi, which are responsible for significant crop diseases. Research has particularly focused on their activity against Physalospora piricola, a fungus that affects pear trees.

In one study, novel 1,2,4-triazole derivatives containing carboxamide fragments were synthesized and evaluated. mdpi.com Several of these compounds exhibited antifungal activities comparable to or better than the commercial fungicide mefentrifluconazole (B3027861) against P. piricola. mdpi.comnih.gov For instance, compound 6h showed an outstanding inhibition rate of 92% and an EC₅₀ value of 13.095 µg/mL, which was superior to mefentrifluconazole's EC₅₀ of 39.516 µg/mL. mdpi.comnih.gov

Another study focused on 1,2,4-triazole derivatives incorporating amino acid fragments. nih.gov Within this series, compounds 8d and 8k displayed exceptional activity against P. piricola, with EC₅₀ values of 10.808 µg/mL and 10.126 µg/mL, respectively. nih.gov These values indicate a higher potency than the control drug mefentrifluconazole, which had an EC₅₀ of 14.433 µg/mL in the same study. nih.gov At a concentration of 50 mg/L, four compounds from this research demonstrated inhibition rates greater than 90%. nih.gov

These findings highlight that structural modifications to the 1,2,4-triazole core, such as the inclusion of carboxamide or amino acid fragments, can significantly enhance antifungal potency against specific plant pathogens like P. piricola. mdpi.comnih.gov

**Table 1: In Vitro Antifungal Activity of 1,2,4-Triazole Analogs against *Physalospora piricola***

| Compound | EC₅₀ (µg/mL) | Inhibition Rate (%) at 50 µg/mL | Reference |

|---|---|---|---|

| 6h | 13.095 | 92% | mdpi.comnih.gov |

| 8d | 10.808 | >90% | nih.gov |

| 8k | 10.126 | >90% | nih.gov |

| Mefentrifluconazole (Control 1) | 39.516 | Not Reported | mdpi.comnih.gov |

| Mefentrifluconazole (Control 2) | 14.433 | Not Reported | nih.gov |

Molecular Mechanisms of Antifungal Action (e.g., Lanosterol (B1674476) 14α-demethylase (CYP51) Inhibition)

The primary molecular mechanism for the antifungal activity of 1,2,4-triazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, also known as CYP51. nih.govmdpi.com This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047), a vital molecule for maintaining the integrity of fungal cell membranes. nih.govpsu.edu

Triazole compounds act by binding to the heme iron atom within the active site of the CYP51 enzyme. nih.govnih.gov This interaction is facilitated by a nitrogen atom in the triazole ring, which forms a coordinate bond with the iron, thereby blocking the enzyme's normal function. mdpi.com This inhibition disrupts the 14α-demethylation step in the ergosterol pathway, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol. nih.gov The resulting defective cell membrane ultimately compromises fungal growth and viability. nih.gov

Molecular docking studies have supported this mechanism for various analogs. For example, the highly active antifungal compounds 5j and 6h were shown to have a strong binding affinity for CYP51. mdpi.comnih.gov Similarly, derivatives 8d and 8k , which were potent against P. piricola, also demonstrated strong binding affinity to the same enzyme in docking simulations. nih.gov The design of newer triazole-based agents often focuses on enhancing the specificity for the fungal CYP51 enzyme over its human counterpart to improve efficacy. mdpi.com

In Vitro Anticancer and Antiproliferative Activities

Derivatives of 1,2,4-triazole have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic and antiproliferative effects against a variety of human cancer cell lines through diverse mechanisms of action. zsmu.edu.uaresearchgate.net

In vitro screening has confirmed the ability of 1,2,4-triazole analogs to inhibit the proliferation of several human cancer cell lines.

MCF-7 (Breast Cancer): Numerous studies have reported the activity of triazole derivatives against the MCF-7 cell line. A series of indolyl-1,2,4-triazole hybrids showed promising cytotoxic activity, with compound 13b exhibiting an IC₅₀ value of 1.07 μM. acs.org Another study on newly synthesized indolyl 1,2,4-triazole scaffolds found that compound Vg was particularly potent, with an IC₅₀ of 0.891 μM against MCF-7 cells. nih.gov

HT29 (Colon Cancer): A series of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives were evaluated for antiproliferative activity against the HT29 cell line, among others. ddtjournal.com

HeLa (Cervical Cancer): Novel 1,2,4-triazole-chalcone compounds were tested against a panel of cancer cells, including HeLa cells. researchgate.net

HCT116 (Colon Cancer): A study on bis-triazole hybrids linked to an oxime moiety investigated their anti-cancer activity against several cell lines, including HCT116. tandfonline.com

Table 2: In Vitro Antiproliferative Activity of 1,2,4-Triazole Analogs against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 13b | MCF-7 | 1.07 | acs.org |

| Vf | MCF-7 | 2.91 | nih.gov |

| Vg | MCF-7 | 0.891 | nih.gov |

| Staurosporine (Reference) | MCF-7 | 3.144 | nih.gov |

| 10o | SW620 (Colon) | 21.55 | researchgate.net |

| 10q | A549 (Lung) | 25.58 | researchgate.net |

The anticancer effects of 1,2,4-triazole derivatives are often linked to their ability to inhibit key enzymes that regulate cell growth and proliferation.

EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Certain indolyl-1,2,4-triazole hybrids have been identified as dual inhibitors of EGFR and PARP-1. acs.org Compound 13b , for example, demonstrated potent inhibition of EGFR with an IC₅₀ value of 62.4 nM, which is comparable to the reference drug Erlotinib (IC₅₀ = 80 nM). acs.org Other research has also focused on designing triazole-based compounds as EGFR tyrosine kinase inhibitors. tandfonline.comnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for cell cycle regulation, and their inhibition is a valid strategy for cancer treatment. A series of indolyl 1,2,4-triazole scaffolds were designed and evaluated for their inhibitory activity against CDK4 and CDK6. nih.gov The inhibitory concentrations for CDK4 ranged from 0.049 µM to 3.031 µM, and for CDK6, they ranged from 0.075 µM to 1.11 µM. nih.gov

Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Analogs in Cancer Pathways

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| 12b | EGFR | 78.1 nM | acs.org |

| 13b | EGFR | 62.4 nM | acs.org |

| Erlotinib (Reference) | EGFR | 80 nM | acs.org |

| Indolyl 1,2,4-triazoles | CDK4 | 0.049 - 3.031 µM | nih.gov |

| Indolyl 1,2,4-triazoles | CDK6 | 0.075 - 1.11 µM | nih.gov |

In Vitro Enzyme Inhibitory Activities (Beyond Antimicrobial/Anticancer)

Derivatives of 1,2,4-triazole have also been explored as inhibitors of cholinesterases, enzymes that are therapeutic targets for conditions like Alzheimer's disease.

Studies have evaluated new synthetic 1,2,4-triazole derivatives for their inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). doaj.orgresearchgate.net In one such study, compound 9j showed potent inhibitory activity against both enzymes, with an IC₅₀ of 5.41 µM for AChE and 7.52 µM for BChE. doaj.orgresearchgate.net Compound 10f was also a notable inhibitor of AChE with an IC₅₀ of 13.57 µM. doaj.orgresearchgate.net

Another investigation focused on designing novel 1,2,4-triazole derivatives as selective BChE inhibitors. nih.gov This research yielded highly potent and selective compounds, with 35a and 37a displaying exceptional BChE inhibitory activity (IC₅₀ = 0.025 µM and 0.035 µM, respectively) and remarkable selectivity over AChE. nih.gov

Table 4: In Vitro Cholinesterase Inhibitory Activity of 1,2,4-Triazole Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 9j | AChE | 5.41 ± 0.24 | doaj.orgresearchgate.net |

| 9j | BChE | 7.52 ± 0.18 | doaj.orgresearchgate.net |

| 10f | AChE | 13.57 ± 0.31 | doaj.orgresearchgate.net |

| 35a | BChE | 0.025 ± 0.01 | nih.gov |

| 37a | BChE | 0.035 ± 0.01 | nih.gov |

| 8i | AChE | 0.39 | mdpi.com |

| 8i | BChE | 0.28 | mdpi.com |

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a key strategy in the management of diseases caused by urease-producing bacteria, such as Helicobacter pylori. orientjchem.org Several studies have demonstrated the potential of 1,2,4-triazole analogs as effective urease inhibitors.

A series of 4,5-disubstituted-1,2,4-triazole-3-thiones derived from mandelic acid were synthesized and evaluated for their inhibitory activity against jack bean urease. tandfonline.com Notably, compounds with specific substitutions on the phenyl ring demonstrated potent inhibition. For instance, compound 5d , a 4-(4-methylphenyl)-5-(hydroxy(phenyl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibited an IC50 value of 16.7 µM, which was more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.0 µM). tandfonline.com Another analog, 5b , with a 4-(4-chlorophenyl) substitution, also showed significant activity with an IC50 of 18.9 µM. tandfonline.com

These findings suggest that the 1,2,4-triazole scaffold is a promising framework for the design of novel urease inhibitors. The structure-activity relationship indicates that the nature and position of substituents on the aryl ring attached to the triazole core play a crucial role in their inhibitory potency.

Table 1: Urease Inhibitory Activity of 1,2,4-Triazole Analogs

| Compound | Substituent at N-4 | IC50 (µM) | Standard (Thiourea) IC50 (µM) |

|---|---|---|---|

| 5b | 4-chlorophenyl | 18.9 ± 0.188 | 21.0 ± 0.011 |

Data sourced from a study on 1,2,4-triazoles derived from mandelic acid. tandfonline.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. taylorandfrancis.com

Recent research has highlighted the potential of novel 1,2,4-triazole derivatives as selective inhibitors of human carbonic anhydrase (hCA) isoforms. A study focused on 22 new 1,2,4-triazole derivatives demonstrated effective inhibition against tumor-associated hCA IX and XII isoforms, with considerable selectivity over the off-target hCA I and II. nih.gov This selectivity is a critical aspect in the development of anticancer agents with reduced side effects. The synthesized compounds were designed using a "tail-approach," which involves adding a chemical moiety to a known inhibitor scaffold to improve its binding affinity and selectivity. nih.gov While specific IC50 values for this compound analogs were not detailed in the provided snippets, the study underscores the potential of the 1,2,4-triazole core in developing isoform-selective CA inhibitors. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. dergipark.org.tr The 1,2,4-triazole nucleus has been incorporated into various molecular structures to explore their α-glucosidase inhibitory potential.

In one study, a series of fluorine-containing 1,2,4-triazole-5-one derivatives were screened for their inhibitory effects on α-glucosidase. dergipark.org.tr The IC50 values for these compounds ranged from 202.1 ± 3.8 to 803.2 ± 10.3 μM, with some compounds showing better or comparable activity to the standard drug acarbose (B1664774) (IC50 = 252.0 ± 4.8 μM). dergipark.org.tr Another study on novel benzothiazole-triazole derivatives reported significant α-glucosidase inhibitory activity, with IC50 values ranging from 20.7 to 61.1 μM, which is considerably more potent than acarbose (IC50 = 817.38 μM). nih.gov Specifically, compounds with chloro and bromo substituents on the benzyl (B1604629) ring attached to the triazole moiety, such as compounds 6e (4-chlorobenzyl) and 6o (4-bromobenzyl), displayed potent inhibition. nih.govnih.gov

Table 2: Alpha-Glucosidase Inhibitory Activity of Benzothiazole-Triazole Analogs

| Compound | Substituent on Benzyl Ring | IC50 (µM) | Standard (Acarbose) IC50 (µM) |

|---|---|---|---|

| 6e | 4-Chloro | 27.4 | 817.38 |

| 6o | 4-Bromo | 22.3 | 817.38 |

Data from a study on novel benzothiazole-triazole derivatives. nih.gov

In Vitro Antiviral Activities (Including Agrochemical Relevance)

The 1,2,4-triazole scaffold is a prominent feature in many compounds with significant antiviral properties, including activity against plant viruses, which is of great importance in agriculture. nih.govacs.org

Activity against Plant Viruses (e.g., Tobacco Mosaic Virus)

Tobacco Mosaic Virus (TMV) is a widespread and economically damaging plant virus. nih.gov The development of effective anti-TMV agents is a crucial goal in agrochemistry. Research has shown that 1,2,4-triazole derivatives can exhibit potent activity against TMV.

In a recent study, a series of new azole-quinolinone molecules were designed and evaluated for their anti-TMV activity. nih.govacs.org One of the lead compounds, A21 , which incorporates a 1,2,4-triazole moiety, demonstrated a therapeutic EC50 value of 200 μg/mL against TMV, outperforming the commercial agent ningnanmycin (B12329754) (EC50 = 280 μg/mL). nih.gov This highlights the potential of 1,2,4-triazole-containing compounds as novel agrochemical agents for controlling viral infections in plants. nih.govacs.org

Mechanisms of Viral Replication and Self-Assembly Inhibition

The antiviral mechanism of 1,2,4-triazole analogs often involves the inhibition of crucial viral processes such as replication and self-assembly. nih.govacs.org For the anti-TMV agent A21 , mechanistic studies revealed that it could suppress the expression of important TMV genes. nih.gov Furthermore, it was found to interfere with the assembly of TMV viral particles by disrupting the self-assembly process of the TMV coat protein (TMV-CP). nih.govacs.org This dual mechanism of action, inhibiting both viral gene expression and particle assembly, makes these compounds particularly effective. nih.gov

In Vitro Anti-inflammatory and Analgesic Activities

The 1,2,4-triazole nucleus is a common scaffold in the design of compounds with anti-inflammatory and analgesic properties. mdpi.combenthamscience.com These activities are often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

A study on a series of diaryl-1,2,4-triazole derivatives investigated their in vitro inhibition of COX enzymes. mdpi.com Compounds 21a and 21b , which feature a urea linker and a sulfamoylphenyl moiety, were identified as potent and selective COX-2 inhibitors. Their IC50 values against COX-2 were 1.98–2.13 µM, which is comparable to the reference drug celecoxib (B62257) (IC50 = 0.95 µM). mdpi.com Another derivative, compound 4 , a Schiff base bearing a 1,2,4-triazole ring, also emerged as a potent and selective COX-2 inhibitor with an IC50 of 1.76 µM. mdpi.com The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.

While direct analgesic activity is typically assessed through in vivo models, the in vitro inhibition of inflammatory mediators like COX enzymes is a strong indicator of potential analgesic effects. benthamscience.com The demonstrated ability of 1,2,4-triazole analogs to inhibit these key enzymes underscores their potential as a basis for the development of new anti-inflammatory and analgesic agents. mdpi.com

Table 3: In Vitro COX-2 Inhibition by 1,2,4-Triazole Analogs

| Compound | Description | COX-2 IC50 (µM) | Reference (Celecoxib) COX-2 IC50 (µM) |

|---|---|---|---|

| 21a/21b | Diaryl-1,2,4-triazole with urea linker | 1.98–2.13 | 0.95 |

Data sourced from a review of 1,2,4-triazole derivatives as anti-inflammatory agents. mdpi.com

Structure Activity Relationship Sar and Structural Modification Studies of 1 4 Fluorobenzyl 1h 1,2,4 Triazole Derivatives

Impact of Substituents on the 1,2,4-Triazole (B32235) Ring System (e.g., at C-3, C-5, N-4)

In a series of 3,4,5-trisubstituted-1,2,4-triazoles, a derivative featuring a morpholine (B109124) moiety attached via an S-alkylation and a subsequent Mannich reaction demonstrated notable antimicrobial activity. mdpi.com Another study highlighted a compound with a bromo diphenylsulfone group at C-3 and a 3,4,5-trimethoxyphenyl fragment at N-4, which showed strong action against Bacillus cereus. nih.gov

The incorporation of halogen atoms (F, Cl, Br) and nitro groups (NO₂) onto aromatic rings attached to the 1,2,4-triazole core is a key tactic in medicinal chemistry to enhance biological potency. These strongly electron-withdrawing groups can significantly alter the electronic properties of the molecule, which in turn affects receptor binding and other interactions. nih.gov

Structure-activity relationship (SAR) studies have frequently demonstrated the importance of these substituents. For example, research on certain 1,2,4-triazole derivatives revealed that the presence of electron-withdrawing groups like 2,4-di-F, 3-F, 3-NO₂, and 2-NO₂ on a benzene (B151609) ring was crucial for enhancing antibacterial activity. nih.gov Similarly, in a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives, a compound with a 4-trichloromethyl group on the phenyl ring at the C-3 position of the triazole showed the highest antibacterial activity, while compounds with 4-chloro and 4-bromo substituents also exhibited good activity. nih.gov

The position of the substituent is also critical. In one study, a derivative with a 4-nitrophenyl substituent showed pronounced activity against P. aeruginosa. nih.gov Another series of Schiff bases found that a 4-nitrophenyl substituent conferred antibacterial activity against S. epidermidis comparable to the standard drug cefuroxime. nih.gov The introduction of dihalobenzyl groups has been shown to be more effective for increasing antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov

Table 1: Impact of Halogen and Nitro Group Substitution on Biological Activity This table is for illustrative purposes and synthesizes findings from multiple studies. Direct comparison of MIC values across different studies may not be appropriate due to varying experimental conditions.

| Parent Structure | Substituent (R) on Phenyl Ring | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole Derivative | 2,4-di-F | - | Enhanced antibacterial activity | nih.gov |

| 1,2,4-Triazole Derivative | 3-NO₂ | - | Enhanced antibacterial activity | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole | 4-Cl | C-5 | Good antibacterial activity | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole | 4-Br | C-5 | Good antibacterial activity | nih.gov |

| Schiff Base of 1,2,4-Triazole | 4-NO₂ | - | Pronounced activity against P. aeruginosa | nih.gov |

| Bis-1,2,4-triazole Derivative | 3,4-Dichlorobenzyl | - | More potent antibacterial activity than monohalobenzyl | nih.gov |

The introduction of diverse hydrocarbon and aromatic fragments to the 1,2,4-triazole scaffold significantly influences its biological activity by altering properties such as lipophilicity, steric bulk, and potential for specific receptor interactions. omicsonline.orgstereoelectronics.org

Alkyl and Alkene Groups: The addition of alkyl groups generally increases the nonpolar, hydrophobic character of a molecule, which can enhance its ability to cross lipid membranes. omicsonline.org In one study, n-decyloxymethyl derivatives of 1,2,4-triazole-3-carboxamide were found to induce leukemia cell death at low micromolar concentrations. mdpi.com The length and branching of the alkyl chain can be fine-tuned to optimize drug-target interactions. omicsonline.org For instance, one study found that a derivative bearing a decyl moiety was more potent against several bacterial strains than the reference standard, chlorhexidine, although it also exhibited high toxicity. nih.gov Alkenes, being planar and hydrophobic, can also participate in van der Waals and hydrophobic interactions within binding sites. stereoelectronics.org

Aromatic Moieties: Aromatic rings are frequently incorporated into drug candidates to engage in hydrophobic and van der Waals interactions with flat regions of a binding site. stereoelectronics.org In a QSAR study of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols, it was found that increasing the size of the radicals at the N-4 position, particularly through the introduction of aromatic fragments like phenyl groups, contributed to an enhanced safety profile (higher LD₅₀ values). zsmu.edu.ua In another example, a SAR analysis indicated that a 4-methoxyphenyl (B3050149) group was preferable at the C-5 position of the triazole ring compared to a 4-methyl group for antibacterial activity. nih.gov The strategic placement of different aryl groups can lead to highly potent compounds; derivatives with 4-tolyl, 4-fluorophenyl, and 2,4-difluorophenyl groups showed very strong activity against MRSA. nih.gov

Table 2: Influence of Alkyl and Aromatic Moieties on Biological Activity This table provides examples from various studies and is for illustrative purposes.

| Parent Structure | Substituent | Position | Key Finding | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-3-carboxamide | n-Decyloxymethyl | N-1 or C-5 | Induced leukemia cell death at low micromolar concentrations. | mdpi.com |

| 1,2,4-Triazole Derivative | Decyl moiety | - | Potent against S. aureus, E. faecalis, and P. aeruginosa. | nih.gov |

| 5-(2-bromo-5-methoxyphenyl)-1,2,4-triazole-3-thiol | Phenyl | N-4 | Increased safety profile (higher LD₅₀). | zsmu.edu.ua |

| 3-Mercapto-5-phenyl-1,2,4-triazole | 4-Methoxyphenyl | C-5 | Preferable to 4-methylphenyl for antibacterial activity. | nih.gov |

| Clinafloxacin-1,2,4-triazole hybrid | 4-Fluorophenyl | - | Strong activity against MRSA (MIC: 0.25 µg/mL). | nih.gov |

| Clinafloxacin-1,2,4-triazole hybrid | 2,4-Difluorophenyl | - | Strong activity against MRSA (MIC: 0.25 µg/mL). | nih.gov |

Fusing the 1,2,4-triazole ring with other heterocyclic systems is a powerful strategy in drug design to create novel scaffolds with enhanced or unique biological activities. nih.govmdpi.com This molecular hybridization can lead to compounds with improved potency, selectivity, and pharmacological profiles by presenting a more rigid and complex structure for interaction with biological targets. nih.gov

Numerous fused systems incorporating the 1,2,4-triazole moiety have been explored for their therapeutic potential. Examples include:

1,2,4-Triazolo[3,4-b] nih.govnih.govuobaghdad.edu.iqthiadiazines: Derivatives of this fused system have been screened for antibacterial activity, with some showing excellent efficacy against E. coli and P. aeruginosa. nih.gov

Pyrazolo[5,1-c] nih.govnih.govmdpi.comtriazoles: This class of N-fused biheterocyclic compounds has been investigated for a range of biological activities. mdpi.com

1,2,4-Triazolo[4,3-a]quinoxalines: Certain derivatives have exhibited significant antiproliferative activity against a panel of human cancer cell lines. nih.gov

nih.govnih.govmdpi.comTriazolo[1,5-a]pyrimidines: This scaffold has been developed into a class of anticancer agents that function through a unique mechanism of tubulin inhibition. acs.org

The biological activity of these fused systems is often dictated by the nature of the fused ring and any additional substituents. For instance, in a series of 6-aryl-benzo[H] nih.govnih.govmdpi.com-triazolo[5,1-b]quinazolines, the presence of an electron-rich aromatic ring at the C-6 position was found to improve cytotoxicity against cancer cell lines. nih.gov

Role of the 4-Fluorobenzyl Substituent in Modulating Biological Activity

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing effect. researchgate.net When placed on a benzyl (B1604629) ring, this effect can modulate the pKa of nearby functional groups and alter the electron density of the aromatic ring itself. researchgate.net This change in electronic distribution can be crucial for optimizing interactions with a biological target, such as enhancing hydrogen bonding or influencing metal binding in an enzyme's active site. nih.gov For example, the positioning of a fluorobenzyl moiety can control which heteroatom of an azole ring is presented to a catalytic magnesium atom in an enzyme like HIV-1 integrase. nih.gov

From a steric perspective, fluorine is relatively small (similar in size to a hydrogen atom), meaning its introduction often does not create significant steric hindrance that could prevent the molecule from fitting into a receptor's binding pocket. stereoelectronics.org This "subtle" steric alteration, combined with its profound electronic impact, allows for fine-tuning of a molecule's binding affinity and potency. nih.gov In some HIV-1 attachment inhibitors, the addition of a 4-fluoro substituent enhanced potency by more than 50-fold. nih.gov

However, the relationship between lipophilicity and permeability is not always linear. While increased lipophilicity can improve membrane partitioning, excessively high lipophilicity can sometimes lead to decreased permeability if the molecule becomes "trapped" in the membrane, hindering its desorption from the receiver-side of the membrane into the aqueous cellular interior. nih.gov Therefore, the 4-fluorobenzyl group offers a balanced approach, increasing lipophilicity to a degree that often favorably impacts membrane permeability without incurring the liabilities of excessively hydrophobic groups. nih.govresearchgate.net

Derivatization Strategies and Hybrid Compound Formation

The modification of the 1-(4-Fluorobenzyl)-1H-1,2,4-triazole core through various synthetic strategies is a key approach to developing novel therapeutic agents. These strategies aim to enhance biological activity, improve pharmacokinetic profiles, and overcome drug resistance.

The introduction of Schiff base and Mannich base moieties to 1,2,4-triazole derivatives is a well-established method for generating compounds with enhanced biological activities.

Schiff Bases: Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. In the context of 1,2,4-triazole derivatives, an amino-functionalized triazole serves as the amine component. For instance, the synthesis of Schiff bases from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves reaction with various substituted benzaldehydes. mdpi.comnih.gov This approach can be extrapolated to derivatives of this compound, assuming the presence of an amino group on the triazole ring. The resulting Schiff bases have shown a range of antimicrobial activities. mdpi.comnih.gov For example, certain derivatives have demonstrated moderate antifungal activity against Candida species. nih.gov The biological activity is often influenced by the nature and position of substituents on the aromatic aldehyde. nih.gov

Mannich Bases: Mannich bases are formed through the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. 1,2,4-triazole derivatives can be functionalized to undergo the Mannich reaction, leading to the formation of N-Mannich bases. tucl.edu.npnepjol.info These derivatives, incorporating various amines such as morpholine or piperazine, have been investigated for their antimicrobial and anticancer properties. tucl.edu.npqaaspa.comresearchgate.net For example, Mannich bases derived from 1,2,4-triazole-3-thiones have shown promising antibacterial and antifungal activities. nepjol.info The incorporation of a morpholine moiety, in particular, has been associated with significant antimicrobial efficacy. mdpi.com

A study on Schiff and Mannich bases derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione revealed notable antimicrobial activities. The findings are summarized in the table below. mdpi.com

| Compound Type | Derivative | Activity |

| Schiff Base | 4-(4-Fluorobenzylideneamino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Good activity against Gram-positive bacteria (MIC 16–31.25 μg/mL) and excellent activity against fungi (MIC 4–8 μg/mL). |

| Schiff Base | 4-(3,4-Difluorobenzylideneamino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Good activity against Gram-positive bacteria (MIC 16–31.25 μg/mL) and excellent activity against fungi (MIC 4–8 μg/mL). |

| Mannich Base | Derivative with morpholine moiety | Excellent antibacterial activity against all tested strains and good antifungal activity (MIC 16–31.25 μg/mL). |

The conjugation of amino acids to the 1,2,4-triazole scaffold is a strategy employed to enhance biological activity and potentially improve biocompatibility. nih.gov This approach involves creating amide linkages between an amino-functionalized triazole and the carboxylic acid group of an amino acid, or vice versa. mdpi.comcore.ac.uk

A series of novel 1,2,4-triazole derivatives containing amino acid fragments were designed and synthesized, demonstrating significant antifungal activities. nih.gov These compounds were developed based on the structure of existing antifungal agents, with the rationale that the amino acid moiety could enhance interaction with biological targets. nih.gov The synthesis typically involves standard peptide coupling reactions. mdpi.com The resulting conjugates have shown promising results, with some exhibiting broad-spectrum fungicidal activities. nih.gov

Hybrid molecules that combine the 1,2,4-triazole moiety with quinolone antibacterial agents represent a promising strategy to combat bacterial drug resistance. nih.govnih.govresearchgate.net Quinolones, such as ciprofloxacin (B1669076) and norfloxacin, are potent antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV. acs.org By linking a 1,2,4-triazole to a quinolone, it is hypothesized that the resulting hybrid may possess a dual mechanism of action or enhanced activity against resistant strains. nih.gov

The synthesis of these hybrids can be achieved through various linkers, often involving the modification of the quinolone's carboxylic acid group or a peripheral amine. acs.org For example, 1,2,4-triazole-3-thione derivatives have been reacted with fluoroquinolones via a Mannich reaction to create new hybrid compounds. nih.gov Many of these hybrid molecules have demonstrated potent antimicrobial effects, particularly against resistant bacterial strains. nih.govnih.gov

| Hybrid Compound Type | Linkage Strategy | Target | Noteworthy Activity |

| Ciprofloxacin-1,2,4-triazole | Thione derivative | Drug-resistant bacteria | Higher potency against MRSA than vancomycin (B549263) and ciprofloxacin. nih.gov |

| Clinafloxacin-1,2,4-triazole | Phenyl ring linkage | Bacteria and fungi | Potent antimicrobial efficacy, particularly against MRSA. nih.gov |

| Nalidixic acid-1,2,4-triazole | Thione derivative | Gram-positive and Gram-negative bacteria | Significant antibacterial activity. nih.gov |

Stereochemical Considerations and Enantioselectivity in Analogues

The introduction of stereocenters into 1,2,4-triazole derivatives can have a profound impact on their biological activity. Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.

While specific studies on the stereochemistry of this compound analogues are not widely available, the principles of stereoselectivity in related 1,2,4-triazole compounds are informative. The catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles has been developed, highlighting the potential for creating chiral triazole derivatives with stable configurations. nih.gov In this approach, a chiral phosphoric acid catalyst is used to control the stereochemical outcome of a cyclodehydration reaction, yielding atropisomers with high enantiomeric ratios. nih.gov Such methodologies could potentially be adapted for the synthesis of chiral analogues of this compound.

Furthermore, the development of chiral N-heterocyclic biscarbenes based on the 1,2,4-triazole scaffold has been reported for use as ligands in metal-catalyzed asymmetric synthesis. rsc.org These chiral ligands have been successfully applied in rhodium-catalyzed hydrogenation reactions, demonstrating their potential to induce enantioselectivity. rsc.org This underscores the growing importance of stereochemistry in the design of novel 1,2,4-triazole-based compounds. The differential biological activity of enantiomers is a critical consideration, as one enantiomer may be significantly more potent or have a better safety profile than the other.

Agrochemical Research and Applications of 1 4 Fluorobenzyl 1h 1,2,4 Triazole Analogs

Fungicidal Applications in Agriculture

Derivatives of 1,2,4-triazole (B32235) are among the most important and widely used systemic fungicides for controlling fungal diseases in plants. indexcopernicus.com Their success is attributed to high efficacy at low application rates, broad-spectrum activity, and excellent protective and curative properties against a wide range of crop diseases. indexcopernicus.comnih.gov

Role as Sterol Demethylation Inhibitors (DMI Fungicides)

The primary mechanism of action for triazole fungicides is the inhibition of sterol biosynthesis in fungi. mdpi.com Specifically, they act as Sterol Demethylation Inhibitors (DMIs). mdpi.com The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govmdpi.comportlandpress.com This binding action blocks the demethylation of lanosterol, a critical step in the biosynthesis of ergosterol (B1671047). researchgate.net

Ergosterol is an essential component of fungal cell membranes, regulating their fluidity, integrity, and permeability. nih.govfrontiersin.org By inhibiting its production, triazole fungicides disrupt the structure and function of the cell membrane, leading to the accumulation of toxic 14α-methylated sterol precursors, which ultimately suppresses fungal growth and leads to cell death. portlandpress.comresearchgate.netnih.gov This targeted action on an enzyme vital for fungi provides the basis for their fungistatic or fungicidal effect. nih.gov

Control of Phytopathogenic Fungi

Analogs of 1-(4-Fluorobenzyl)-1H-1,2,4-triazole and other triazole derivatives have demonstrated efficacy against a wide array of economically important plant pathogenic fungi. Research has quantified the inhibitory effects of various analogs on several key pathogens. For instance, novel 1,2,4-triazole derivatives have been synthesized and tested, showing significant activity against fungi such as Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea. nih.govrsc.org

Studies have shown that specific structural modifications on the triazole molecule can lead to potent and broad-spectrum fungicidal activity. For example, one analog, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, exhibited impressive EC₅₀ values of 1.59, 0.46, 0.27, and 11.39 mg/L against S. sclerotiorum, P. infestans, R. solani, and B. cinerea, respectively. nih.gov Another compound, N-(2-Fluorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide, showed 92% inhibition of Physalospora piricola and had an EC₅₀ value of 13.095 µg/mL. mdpi.com Further research on indole-1,2,4-triazole conjugates found them to be more effective against Cercospora arachidicola Hori than commercial fungicides like chlorothalonil (B1668833) and carbendazim. nih.gov

Fungicidal Activity of Selected 1,2,4-Triazole Analogs

| Compound/Analog | Target Fungus | Efficacy (EC₅₀ in mg/L) | Reference |

|---|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 | nih.gov |

| Phytophthora infestans | 0.46 | nih.gov | |

| Rhizoctonia solani | 0.27 | nih.gov | |

| Botrytis cinerea | 11.39 | nih.gov | |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | Sclerotinia sclerotiorum | 0.12 | nih.gov |

| N-(2-Fluorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | Physalospora piricola | 13.095 (µg/mL) | mdpi.com |

| 1,2,3-triazole phenylhydrazone derivative (5p) | Rhizoctonia solani | 0.18 (µg/mL) | rsc.org |

| Sclerotinia sclerotiorum | 2.28 (µg/mL) | rsc.org | |

| Fusarium graminearum | 1.01 (µg/mL) | rsc.org | |

| Phytophthora capsici | 1.85 (µg/mL) | rsc.org |

Herbicidal Properties and Weed Management

In addition to their fungicidal prowess, various 1,2,4-triazole derivatives have been investigated for their potential as herbicides. agriplantgrowth.com Research into synthesizing new analogs has led to the discovery of compounds with significant phytotoxic activity against both monocotyledonous and dicotyledonous weeds. researchgate.netbohrium.com For example, a series of novel pyrimidyl-1,2,4-triazole derivatives showed moderate to good herbicidal activities against weeds like Echinochloa crusgalli (barnyard grass) and Brassica napus (rape). bohrium.comtandfonline.com

One particular compound from this series, identified as Ⅳ-8, demonstrated 100% inhibition against Brassica campestris, Cucumis sativus, and Medicago sativa at a concentration of 100 mg·L−1. bohrium.com Other studies focusing on 1,2,4-triazole Schiff bases found that certain compounds provided excellent weed control, with over 90% inhibition at 100 mg/L, and showed potential for post-emergence application in maize and wheat fields. acs.org

Herbicidal Activity of Selected 1,2,4-Triazole Analogs

| Compound/Analog | Target Weed | Inhibition Rate (%) | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Compound Ⅳ-8 | Brassica campestris | 100% | 100 | bohrium.com |

| Cucumis sativus | 100% | 100 | bohrium.com | |

| Medicago sativa | 100% | 100 | bohrium.com | |

| Compound 5c | Brassica napus (stalk) | >80% | 100 | tandfonline.com |

| Compounds 5f, 5g | Brassica napus (root) | >80% | 100 | tandfonline.com |

| Compounds 6f, 6g | Lettuce and Bentgrass | 80% | Not specified | researchgate.net |

Plant Growth Regulating Effects

Certain 1,2,4-triazole derivatives function as potent plant growth regulators (PGRs). researchgate.netresearchgate.net Their primary mode of action in plants is the inhibition of gibberellin biosynthesis. researchgate.netisa-arbor.com Gibberellins are plant hormones that regulate various developmental processes, including stem elongation. Triazoles, such as paclobutrazol (B33190) and uniconazole, block the oxidation of ent-kaurene (B36324) to kaurenoic acid, a key step in the gibberellin biosynthetic pathway, which leads to reduced levels of active gibberellins. researchgate.netresearchgate.net

This inhibition results in a number of morphological and physiological changes in plants, most notably a reduction in shoot and stem elongation, leading to more compact plants. researchgate.netisa-arbor.com Other reported effects include darker green leaves, increased root growth, and enhanced tolerance to environmental stresses like drought and temperature extremes. indexcopernicus.comresearchgate.netisa-arbor.com These properties make triazole-based PGRs valuable tools in horticulture, arboriculture, and turf management for controlling plant size and improving crop resilience. isa-arbor.comcabidigitallibrary.org

Insecticidal Applications

The versatile 1,2,4-triazole scaffold has also been explored for the development of novel insecticides. rjptonline.org Various synthetic derivatives have been evaluated for their activity against economically significant insect pests. For example, a series of 1,2,4-triazole derivatives containing trifluoroacetyl moieties were tested against the brown planthopper (Nilaparvata lugens) and the cowpea aphid (Aphis craccivora). nih.gov

The results of these bioassays indicated that several compounds possessed significant insecticidal activity. At a concentration of 100 mg/L, compounds 4-1, 4-2, and 4-19 demonstrated high mortality rates of 93.5%, 94.1%, and 95.5% against Nilaparvata lugens, respectively. nih.gov Other research has shown that different triazole derivatives can be effective against pests like the cotton aphid (Aphis gossypii) and the armyworm (Heliothis armigera). rjptonline.orgresearchgate.net

Insecticidal Activity of Selected 1,2,4-Triazole Analogs

| Compound/Analog | Target Insect | Mortality Rate (%) | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Compound 4-1 | Nilaparvata lugens | 93.5% | 100 | nih.gov |

| Compound 4-2 | Nilaparvata lugens | 94.1% | 100 | nih.gov |

| Compound 4-19 | Nilaparvata lugens | 95.5% | 100 | nih.gov |

Future Research Trajectories and Academic Perspectives for 1 4 Fluorobenzyl 1h 1,2,4 Triazole

Rational Design and Synthesis of Novel, Highly Potent Analogs

Future research will heavily focus on the rational design and synthesis of new analogs of 1-(4-Fluorobenzyl)-1H-1,2,4-triazole to improve potency and selectivity. This involves a systematic exploration of its structure-activity relationships (SAR).

Key Strategies for Analog Design:

Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net For instance, integrating moieties from compounds known to inhibit specific enzymes like aromatase or tubulin could yield potent anticancer agents. nih.govnih.gov

Bioisosteric Replacement: Key functional groups on the parent molecule can be replaced with other groups (bioisosteres) that retain similar biological activity but may improve physicochemical or pharmacokinetic properties. For example, modifying the position of the fluorine atom on the benzyl (B1604629) ring or replacing it with other halogen or trifluoromethyl groups could fine-tune the electronic properties and biological interactions of the molecule. frontiersin.orgnih.gov

Scaffold Hopping and Diversification: While retaining the essential 4-fluorobenzyl and 1,2,4-triazole (B32235) core, modifications can be made by introducing various substituents at different positions of the triazole ring. This can lead to the discovery of derivatives with enhanced binding to biological targets. chemmethod.comeurjchem.com

Advanced Synthetic Methodologies: The synthesis of these novel analogs can be achieved through various modern organic chemistry techniques. Microwave-assisted synthesis offers a rapid and efficient way to produce libraries of derivatives with high yields. rjptonline.org "Click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloadditions, provide a powerful tool for creating complex triazole-containing molecules with high specificity and yield. nih.govekb.eg Multi-component reactions also allow for the efficient, one-pot synthesis of structurally diverse triazole derivatives. isres.org

| Design Strategy | Example Modification | Potential Outcome | Citation |

| Molecular Hybridization | Conjugation with chalcone (B49325) scaffold | Enhanced antiproliferative activity | researchgate.net |

| Bioisosteric Replacement | Substitution of fluorine with a trifluoromethyl (CF₃) group | Increased lipophilicity and metabolic stability | frontiersin.orgnih.gov |

| Scaffold Diversification | Introduction of a thiol group to the triazole ring | Access to further S-alkylation and new derivatives | nih.gov |

| Structure-Based Design | Design based on known inhibitors like Letrozole | Targeted enzyme inhibition (e.g., aromatase) | nih.gov |

In-depth Mechanistic Studies of Biological Activities

While 1,2,4-triazole derivatives are known for a broad spectrum of activities, the precise molecular mechanisms of this compound are not fully understood. Future research must prioritize elucidating how this compound exerts its biological effects at the molecular level.

Proposed Areas of Investigation:

Target Identification and Validation: The primary goal is to identify the specific cellular targets (e.g., enzymes, receptors, proteins) with which the compound interacts. Techniques such as affinity chromatography, proteomics, and computational target prediction can be employed. For example, based on known triazole drugs, potential targets include cytochrome P450-dependent enzymes like lanosterol (B1674476) 14α-demethylase (CYP51) in fungi or aromatase in cancer cells. nih.govnih.gov

Pathway Analysis: Once targets are identified, subsequent studies should investigate the downstream effects on cellular signaling pathways. This can involve analyzing changes in gene expression, protein phosphorylation, and metabolite levels. For anticancer activity, this could mean investigating the induction of apoptosis, cell cycle arrest at specific phases (e.g., G2/M), or inhibition of angiogenesis. nih.govekb.egpensoft.net

Molecular Docking and Simulation: Computational studies are invaluable for visualizing the binding mode of the compound within the active site of its target protein. nih.govnih.gov Molecular docking can predict binding affinities and key interactions (e.g., hydrogen bonds, hydrophobic interactions), guiding the rational design of more potent analogs. nih.gov

| Biological Activity | Potential Mechanism of Action | Investigational Approach | Citation |

| Antifungal | Inhibition of lanosterol 14α-demethylase (CYP51) | Enzyme inhibition assays, molecular docking | nih.govnih.gov |

| Anticancer | Aromatase inhibition, Tubulin polymerization disruption, EGFR tyrosine kinase inhibition | In vitro cytotoxicity assays (MTT), cell cycle analysis, apoptosis studies | nih.govnih.govpensoft.net |

| Antibacterial | Disruption of bacterial cell wall synthesis or DNA replication | Minimum Inhibitory Concentration (MIC) determination, mechanism of action studies | nih.govnih.gov |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | In vitro COX inhibition assays, measurement of inflammatory biomarkers | nih.govlongdom.org |

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.gov Polypharmacology, where a single drug acts on multiple targets, is emerging as a powerful therapeutic strategy. wiley.comnih.gov Given the wide range of biological activities reported for the 1,2,4-triazole scaffold, it is plausible that this compound and its analogs may possess multi-target capabilities. researchgate.netzsmu.edu.ua

Future research should systematically explore the polypharmacological profile of this compound. This involves screening it against a broad panel of kinases, G-protein coupled receptors, ion channels, and other pharmacologically relevant targets. A multi-target profile could enhance therapeutic efficacy and potentially overcome drug resistance mechanisms. xjtlu.edu.cnresearchgate.net

Methodologies for Polypharmacology Exploration:

In Silico Prediction: Computational tools, including machine learning algorithms and virtual screening against large target databases, can predict potential off-target interactions and help build a polypharmacological profile. nih.govxjtlu.edu.cn

High-Throughput Experimental Screening: Large-scale screening of the compound against diverse panels of biological targets can experimentally validate computational predictions and uncover unexpected activities.

Drug Repurposing: If a multi-target profile is established, it could open avenues for repositioning the compound for new therapeutic indications beyond its initial intended use. nih.govxjtlu.edu.cn

Development of Advanced Delivery Systems for Targeted Applications

Even a highly potent compound can be limited by poor pharmacokinetics, such as low solubility, rapid metabolism, or an inability to reach the target site. Developing advanced drug delivery systems for this compound is a critical research trajectory to enhance its therapeutic index.

Potential Delivery Strategies:

Nanoparticle Encapsulation: Encapsulating the compound within nanocarriers like liposomes, micelles, or polymeric nanoparticles can improve its solubility, protect it from premature degradation, and facilitate controlled release.

Bioconjugation: Covalently linking the triazole compound to a targeting moiety, such as a peptide, antibody, or aptamer, can direct it specifically to diseased cells or tissues, thereby increasing local concentration and minimizing systemic exposure. nih.govresearchgate.net Research has shown that conjugating 1,2,4-triazole derivatives with peptides can enable targeted delivery to brain tumor cells, demonstrating the feasibility of this approach. nih.gov

| Delivery System | Description | Potential Advantages | Citation |

| Peptide-Drug Conjugates | Covalent linkage of the triazole compound to a cell-targeting peptide. | Enhanced selectivity for specific cell types (e.g., cancer cells), improved cell penetration. | nih.govresearchgate.net |

| Liposomal Formulation | Encapsulation of the drug within lipid-based vesicles. | Increased solubility, prolonged circulation time, reduced toxicity. | |

| Polymeric Nanoparticles | Entrapment of the drug within a biodegradable polymer matrix. | Controlled and sustained release, protection from metabolic degradation. |

Q & A